molecular formula C18H16FN3O3S B2734247 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-75-8

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2734247
CAS No.: 921580-75-8
M. Wt: 373.4
InChI Key: IIRYXRVIFKBPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core (6-oxo-3-phenylpyridazine) linked via an ethyl group to a 4-fluorobenzenesulfonamide moiety. The pyridazinone ring system is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, including kinase inhibition and enzyme modulation .

Properties

IUPAC Name

4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-6-8-16(9-7-15)26(24,25)20-12-13-22-18(23)11-10-17(21-22)14-4-2-1-3-5-14/h1-11,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRYXRVIFKBPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and development applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of pyridazine sulfonamides can act as inhibitors against various pathogens, including bacteria responsible for respiratory infections and skin diseases. For example, a study demonstrated that related compounds suppressed biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential applications in treating infections resistant to conventional antibiotics .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in disease processes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways, making them valuable in treating conditions like glaucoma and certain types of cancer .

Case Studies

  • Antimicrobial Evaluation : A study published in Molecules reported on new thiopyrimidine–benzenesulfonamide compounds that were tested for their antimicrobial efficacy. The results indicated that these compounds could effectively inhibit bacterial growth and biofilm formation, highlighting their potential as novel antimicrobial agents .
  • In Silico Studies : Computational studies have been conducted to predict the pharmacokinetic properties of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These studies suggest favorable drug-likeness characteristics, indicating its viability for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Pyridazinone Derivatives

Compound A : 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177)

  • Structural Differences : Replaces the ethyl-sulfonamide group with a phenethyl-propanamide chain.
  • Implications : The phenethyl group may enhance lipophilicity, affecting blood-brain barrier penetration compared to the target compound’s sulfonamide. This compound was identified for acetylcholinesterase inhibition, suggesting shared neurological targets .

Compound B : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Structural Differences : Substitutes the 3-phenyl group with a benzyloxy group.
  • Synthesized via nucleophilic substitution (K₂CO₃/DMF), similar to the target compound’s likely route .

Sulfonamide-Linked Quinazoline Derivatives

Compound C : 4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (24)

  • Structural Differences: Quinazoline core replaces pyridazinone; includes a hydrazineyl-thioether linker.
  • Implications: The quinazoline moiety is associated with carbonic anhydrase inhibition. The hydrazineyl-thioether linker may confer flexibility but increase metabolic instability compared to the rigid pyridazinone-ethyl linkage .
  • Physical Properties : Melting point 299–300°C, molecular weight 589.1 g/mol (target compound estimated at ~400–450 g/mol).

Compound D : 4-(2-(4-Oxo-2-((2-oxo-2-(2-(pyridin-3-ylmethylene)hydrazineyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide (16)

  • Structural Differences : Pyridine-substituted hydrazineyl group and thioether linker.
  • Melting point 263–264°C .

Fluorobenzenesulfonamide Derivatives

Compound E : 4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (6)

  • Structural Differences : Piperidine-ethyl linker and dihydrobenzofuran substituent.
  • Implications : The piperidine group enhances solubility and bioavailability. Synthesized with 89% yield via sulfonylation, suggesting efficient routes for analogous compounds .

Compound F: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences: Chromenone-pyrazolopyrimidine core with dual fluorine substituents.

Comparative Data Table

Property Target Compound Compound A Compound C Compound E
Core Structure Pyridazinone Pyridazinone Quinazoline Piperidine-Benzofuran
Molecular Weight (g/mol) ~400–450 (estimated) 354.4 589.1 475.6
Melting Point (°C) Not reported Not reported 299–300 Not reported
Key Functional Groups 4-Fluoro-sulfonamide, phenyl Phenethyl-propanamide Hydrazineyl-thioether Dihydrobenzofuran
Biological Target Potential enzyme inhibition Acetylcholinesterase Carbonic Anhydrase α2A/5-HT7 receptors

Key Findings

  • Structural Flexibility vs. Rigidity: The pyridazinone core in the target compound offers a balance between rigidity (for target binding) and simplicity (for synthetic accessibility) compared to quinazoline derivatives .
  • Synthetic Feasibility : High-yield sulfonylation methods (e.g., 89% in Compound E) are applicable to the target compound’s synthesis .

Biological Activity

4-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O2C_{20}H_{18}FN_{3}O_{2}, with a molecular weight of 351.4 g/mol. The presence of a fluorine atom enhances its lipophilicity, which can influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC20H18FN3O2
Molecular Weight351.4 g/mol
LogPModerate
Polar Surface AreaNot specified

The biological activity of this compound is believed to involve several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) isoenzymes. Selective inhibition of COX-2 over COX-1 is crucial for reducing inflammation without causing gastric ulceration.

2. Modulation of Receptors:
It may interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

3. Induction of Apoptosis:
In cancer cells, the compound may induce apoptosis (programmed cell death) by activating intrinsic and extrinsic apoptotic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
N-(2-fluorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridin-5-yl)propanamideContains a fluorobenzyl group and piperidineCOX inhibition
4-methyl-N-(3-(6-oxo-3-pyridazin-1(6H)-yl)propyl)benzenesulfonamideFeatures a sulfonamide groupAnti-inflammatory
5-fluoro-N-(2-methylpropyl)-1H-pyrazole-4-carboxamideIncludes a pyrazole ringAnticancer activity

Case Studies

Several studies have investigated the biological activity of related pyridazine derivatives:

Study 1:
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of pyridazine derivatives, including those with sulfonamide groups. The results showed that these compounds exhibited significant COX inhibition, indicating potential use in treating inflammatory diseases.

Study 2:
In another study focused on cancer therapy, derivatives similar to this compound were tested for their ability to induce apoptosis in various cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between fluorobenzenesulfonamide and pyridazinone intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 6-oxo-3-phenylpyridazine with ethylenediamine derivatives to form the ethyl-linked intermediate.
  • Sulfonamide formation : Coupling with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Optimization : Adjusting solvent polarity (e.g., CH₃CN vs. DMF), temperature (50–80°C), and stoichiometry to improve yields (targeting >85% purity) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., sulfonamide NH at δ 7.8–8.2 ppm, pyridazinone C=O at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Detect key functional groups (SO₂ asymmetric stretch ~1350 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to enzymes like Tyrosine Phosphatase 1B (PTP1B)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock or GOLD to simulate binding poses. Prioritize the sulfonamide and pyridazinone moieties for hydrogen bonding with catalytic residues (e.g., Cys215 in PTP1B) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding energies. Compare with known inhibitors (e.g., GOLD scores >60 indicate strong affinity) .

Q. What experimental approaches resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across assays?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cancer) and controls (e.g., doxorubicin).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability.
  • Mechanistic Studies : Combine enzymatic assays (e.g., carbonic anhydrase inhibition) with cellular viability tests to decouple direct vs. indirect effects .

Q. How does fluorination at the benzenesulfonamide para position influence physicochemical properties and target selectivity?

  • Methodological Answer :

  • LogP Analysis : Fluorine increases lipophilicity (LogP ~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability .
  • X-ray Crystallography : Resolve crystal structures to compare hydrogen-bonding networks with and without fluorine.
  • SAR Studies : Synthesize analogs (e.g., 4-Cl or 4-CH₃ substitutions) to evaluate potency shifts in enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Use standardized shake-flask methods in solvents like DMSO, ethanol, and PBS (pH 7.4).
  • Thermodynamic Analysis : Measure melting points (e.g., DSC) to correlate crystallinity with solubility limitations.
  • Co-solvency Strategies : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo studies .

Tables for Key Findings

Property Value/Observation Method Reference
Synthetic Yield 75–89%Nucleophilic substitution
PTP1B Binding Affinity GOLD Score: ~65 (predicted)Molecular docking
LogP 2.4–2.7Chromatographic analysis
Aqueous Solubility <10 µM (pH 7.4)Shake-flask assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.